2-Amino-6-(1-methylpropyl)-4-nitrophenol
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Overview
Description
2-Amino-6-(1-methylpropyl)-4-nitrophenol is an organic compound with a complex structure that includes an amino group, a nitro group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(1-methylpropyl)-4-nitrophenol typically involves multi-step organic reactions. One common method is the nitration of 2-Amino-6-(1-methylpropyl)phenol using nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(1-methylpropyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions involving the phenolic hydroxyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Alkylated phenols
Scientific Research Applications
2-Amino-6-(1-methylpropyl)-4-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(1-methylpropyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrophenol: Lacks the 1-methylpropyl group, leading to different chemical and biological properties.
4-Nitrophenol: Lacks both the amino and 1-methylpropyl groups, resulting in distinct reactivity and applications.
2-Amino-6-methylphenol:
Uniqueness
2-Amino-6-(1-methylpropyl)-4-nitrophenol is unique due to the presence of both the nitro and amino groups on the aromatic ring, along with the 1-methylpropyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
29709-87-3 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-amino-6-butan-2-yl-4-nitrophenol |
InChI |
InChI=1S/C10H14N2O3/c1-3-6(2)8-4-7(12(14)15)5-9(11)10(8)13/h4-6,13H,3,11H2,1-2H3 |
InChI Key |
CIMKCSKJNMVQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])N)O |
Origin of Product |
United States |
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